

Application Notes and Protocols: Synthesis of N-Methyl-3-pentanamine via Reductive Amination

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Compound of Interest

Compound Name: *N-Methyl-3-pentanamine*

Cat. No.: *B3042173*

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Abstract

This document provides a detailed protocol for the synthesis of **N-Methyl-3-pentanamine** through the reductive amination of 3-pentanone with methylamine. This method utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, offering a high-yielding and straightforward procedure suitable for laboratory-scale synthesis. These application notes include a comprehensive experimental protocol, a summary of required reagents and their properties, and expected characterization data.

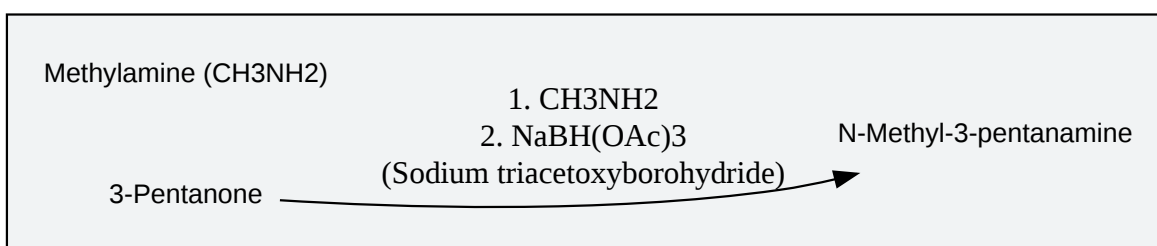
Introduction

N-Methyl-3-pentanamine is a secondary amine that can serve as a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Reductive amination is a powerful and widely used transformation in organic chemistry for the formation of carbon-nitrogen bonds.^[1] This one-pot reaction combines a carbonyl compound (in this case, 3-pentanone) and an amine (methylamine) with a reducing agent to form the corresponding amine.^[1] The reaction proceeds through the initial formation of an imine intermediate, which is then selectively reduced to the amine.^[1]

Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is a particularly effective reagent for this transformation due to its mild nature and its selectivity for reducing the protonated imine in the presence of the starting ketone.[1] This protocol outlines a direct reductive amination procedure that is generally high-yielding and avoids the common problem of over-alkylation often encountered with other alkylation methods.

Reaction Scheme

Scheme 1: Reductive Amination of 3-Pentanone



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Caption: Reductive amination of 3-pentanone with methylamine.

Data Presentation

Table 1: Physical and Chemical Properties of **N-Methyl-3-pentanamine**

Property	Value	Reference
CAS Number	52317-98-3	[2]
Molecular Formula	$\text{C}_6\text{H}_{15}\text{N}$	[2]
Molecular Weight	101.19 g/mol	[2]
Appearance	Expected to be a liquid	[3]
Purity (typical)	$\geq 97\%$	

Table 2: Reagents for Synthesis

Reagent	Molecular Formula	Molecular Weight (g/mol)	Moles (mmol)	Equivalents
3-Pentanone	C ₅ H ₁₀ O	86.13	10.0	1.0
Methylamine hydrochloride	CH ₅ N·HCl	67.52	12.0	1.2
Sodium triacetoxyborohydride	C ₆ H ₁₀ BNaO ₆	211.94	15.0	1.5
Dichloroethane (DCE)	C ₂ H ₄ Cl ₂	98.96	-	-
Acetic Acid (optional)	C ₂ H ₄ O ₂	60.05	~1.0	~0.1

Experimental Protocols

Synthesis of N-Methyl-3-pentanamine

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride.

Materials:

- 3-Pentanone (1.0 eq)
- Methylamine hydrochloride (1.2 eq)
- Sodium triacetoxyborohydride (1.5 eq)
- 1,2-Dichloroethane (DCE)
- Acetic acid (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-pentanone (1.0 eq) and 1,2-dichloroethane (DCE, to make a ~0.5 M solution).
- Add methylamine hydrochloride (1.2 eq) to the solution.
- If desired, a catalytic amount of acetic acid (~0.1 eq) can be added to facilitate imine formation.
- Stir the mixture at room temperature for 30-60 minutes.
- Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by distillation or column chromatography on silica gel to afford pure **N-Methyl-3-pentanamine**.

Expected Yield: Based on similar reductive amination reactions, a high yield is expected.[4]

Characterization

The final product should be characterized by ^1H NMR and ^{13}C NMR spectroscopy.

Table 3: Predicted ^1H NMR Spectral Data for **N-Methyl-3-pentanamine** (in CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.40	s	3H	N-CH ₃
~2.35	p	1H	CH-N
~1.40	m	4H	-CH ₂ -CH ₃
~0.90	t	6H	-CH ₂ -CH ₃

Table 4: Predicted ^{13}C NMR Spectral Data for **N-Methyl-3-pentanamine** (in CDCl_3)

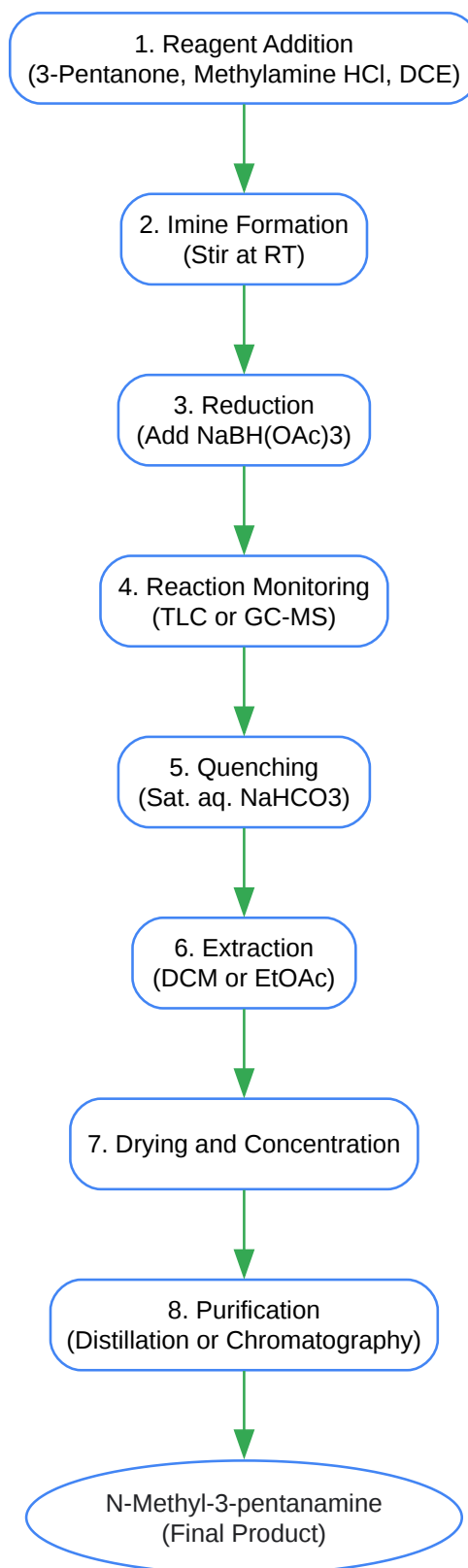
Chemical Shift (ppm)	Assignment
~60	CH-N
~34	N-CH ₃
~26	-CH ₂ -CH ₃
~10	-CH ₂ -CH ₃

Note: The above NMR data are predicted and should be confirmed by experimental analysis.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **N-Methyl-3-pentanamine**.

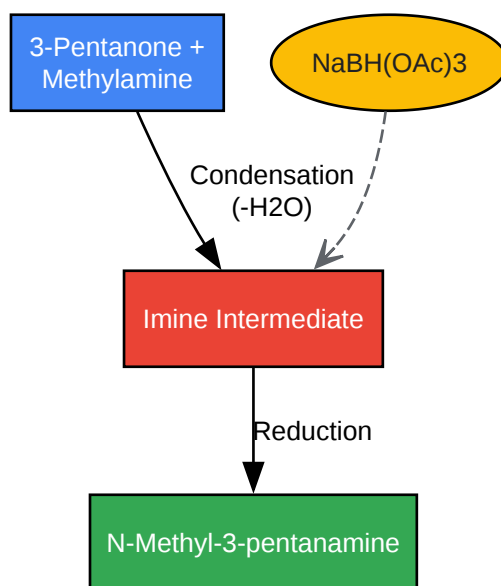


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Caption: Workflow for the synthesis of **N-Methyl-3-pentanamine**.

Logical Relationship of Reductive Amination

This diagram shows the relationship between the reactants, intermediate, and final product in the reductive amination process.



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Caption: Key stages of the reductive amination reaction.

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